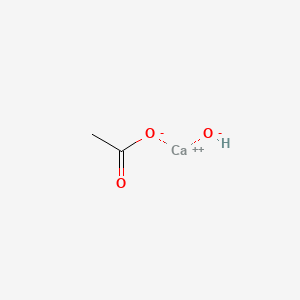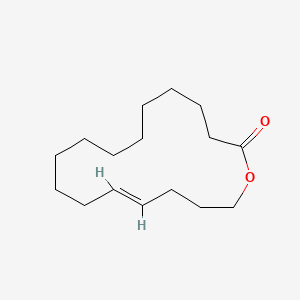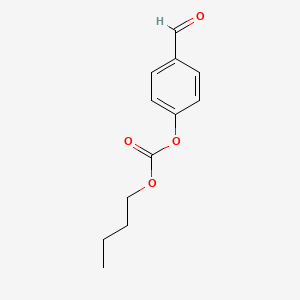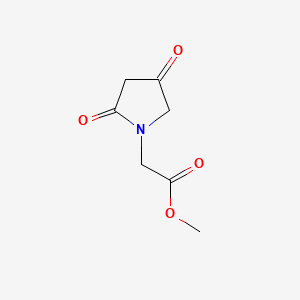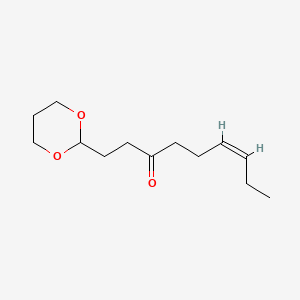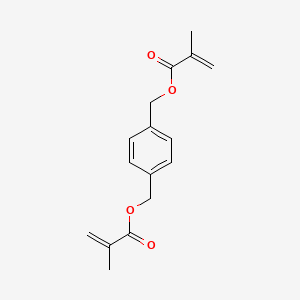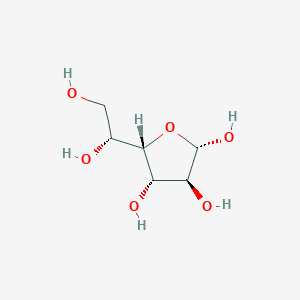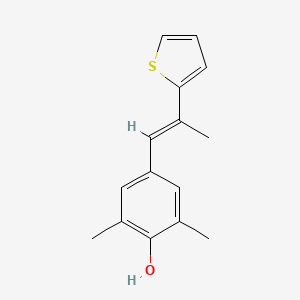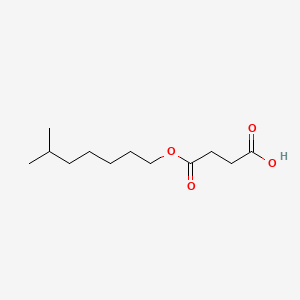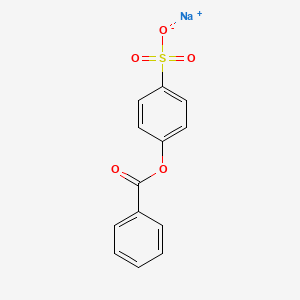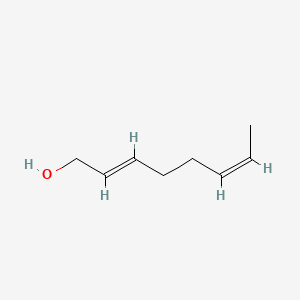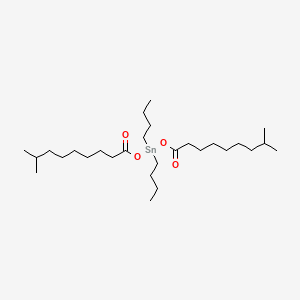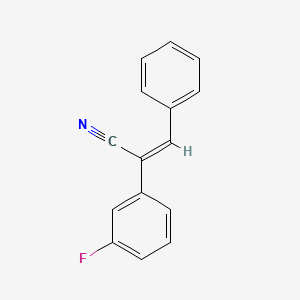
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound characterized by a dioxaphosphepane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. The reaction conditions often require a controlled environment to ensure the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific solvents can also play a crucial role in enhancing the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized dioxaphosphepane compounds.
Applications De Recherche Scientifique
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for their potential as enzyme inhibitors or modulators.
Industry: In industrial applications, the compound is used in the synthesis of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its ability to interact with various molecular targets. The dioxaphosphepane ring structure allows for specific interactions with enzymes and proteins, potentially inhibiting or modulating their activity. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylethyl)-1,3,2-dioxaphosphepane: Lacks the oxide group, leading to different reactivity and applications.
1,3,2-Dioxaphospholane 2-oxide: A smaller ring structure that may exhibit different chemical properties and reactivity.
2-(1-Methylethyl)-1,3,2-dioxaphosphorinane 2-oxide: A larger ring structure that can influence its stability and reactivity.
Uniqueness
2-(1-Methylethyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific ring size and the presence of the oxide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized phosphorus-containing compounds.
Propriétés
Numéro CAS |
118792-98-6 |
|---|---|
Formule moléculaire |
C7H15O3P |
Poids moléculaire |
178.17 g/mol |
Nom IUPAC |
2-propan-2-yl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-7(2)11(8)9-5-3-4-6-10-11/h7H,3-6H2,1-2H3 |
Clé InChI |
RWOZRGUNDYBULF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P1(=O)OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


